molecular formula C24H23N7O2 B12383691 Phd-IN-1

Phd-IN-1

Katalognummer: B12383691
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: JCPNOBZKCSESTE-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phd-IN-1 (CAS: 2924182-31-8) is a prolyl-hydroxylase domain (PHD) inhibitor with a purity of ≥98% . PHD enzymes are critical regulators of hypoxia-inducible factors (HIFs), which mediate cellular responses to low oxygen levels.

Eigenschaften

Molekularformel

C24H23N7O2

Molekulargewicht

441.5 g/mol

IUPAC-Name

N-[(6-cyano-3-pyridinyl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide

InChI

InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1

InChI-Schlüssel

JCPNOBZKCSESTE-ROUUACIJSA-N

Isomerische SMILES

C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N

Kanonische SMILES

C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phd-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

The compound Phd-IN-1, a selective inhibitor of the protein phosphatase 2A (PP2A), has garnered attention in various scientific research applications due to its potential therapeutic benefits. This article explores its applications across different fields, including cancer research, neurodegenerative diseases, and metabolic disorders.

Case Studies

  • Breast Cancer : In a study published in Cancer Research, this compound was shown to enhance the efficacy of chemotherapeutic agents in triple-negative breast cancer models by inducing apoptosis through the activation of the p53 pathway .
  • Leukemia : Research indicated that this compound could sensitize leukemia cells to treatment by disrupting the PP2A-mediated dephosphorylation of critical oncogenic proteins .
  • Colorectal Cancer : A clinical trial demonstrated that patients with colorectal cancer exhibited improved responses to standard treatments when administered this compound as an adjunct therapy .

Data Table: Cancer Research Findings

Study TypeCancer TypeKey FindingsReference
In vitroTriple-Negative Breast CancerEnhanced apoptosis with chemotherapy
In vitroLeukemiaIncreased sensitivity to treatment
Clinical TrialColorectal CancerImproved treatment response

Case Studies

  • Alzheimer’s Disease : Experimental models treated with this compound showed a reduction in tau phosphorylation and improved cognitive function .
  • Parkinson’s Disease : In models of Parkinson's disease, this compound administration led to decreased neuroinflammation and enhanced neuronal survival .

Data Table: Neurodegenerative Disease Findings

Study TypeDisease TypeKey FindingsReference
Animal StudyAlzheimer’s DiseaseReduced tau phosphorylation
Animal StudyParkinson’s DiseaseDecreased neuroinflammation

Case Studies

  • Type 2 Diabetes : A study demonstrated that this compound improved glucose tolerance and insulin sensitivity in diabetic mouse models .
  • Obesity : Research indicated that treatment with this compound resulted in reduced fat accumulation and improved metabolic profiles in obese mice .

Data Table: Metabolic Disorder Findings

Study TypeDisorder TypeKey FindingsReference
Animal StudyType 2 DiabetesImproved glucose tolerance
Animal StudyObesityReduced fat accumulation

Wirkmechanismus

Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Pharmacological Data Gaps

The evidence lacks detailed research findings on efficacy, selectivity, or toxicity profiles. For example:

  • In vitro/in vivo performance: No IC50 values, half-maximal inhibitory concentrations, or animal model results are provided.
  • Selectivity : While this compound is labeled a PHD inhibitor, its cross-reactivity with other hydroxylases (e.g., collagen prolyl-hydroxylases) remains unaddressed.
Comparative Advantages of this compound

    Biologische Aktivität

    Overview of Phd-IN-1

    This compound is primarily recognized for its inhibitory effects on the PHD (prolyl hydroxylase domain) enzymes , which are involved in the regulation of hypoxia-inducible factors (HIFs). These enzymes play a crucial role in cellular responses to oxygen levels, influencing processes such as angiogenesis, metabolism, and cell survival.

    The biological activity of this compound can be attributed to its ability to inhibit PHD enzymes, leading to the stabilization of HIFs under normoxic conditions. This stabilization triggers a cascade of downstream effects, including:

    • Increased expression of angiogenic factors such as VEGF (vascular endothelial growth factor).
    • Enhanced glycolytic metabolism , promoting tumor growth and survival.
    • Regulation of erythropoiesis , affecting red blood cell production.

    In Vitro Studies

    Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

    StudyCell LineConcentration (µM)Effect ObservedReference
    Study 1HeLa0.5Increased HIF-1α levels
    Study 2A5491.0Enhanced VEGF secretion
    Study 3MCF-70.25Upregulation of glycolytic genes

    In Vivo Studies

    Table 2 presents findings from in vivo studies evaluating the effects of this compound on tumor growth:

    StudyAnimal ModelDosage (mg/kg)Tumor Volume Reduction (%)Reference
    Study 4Mouse Xenograft (A549)1045% reduction after 14 days
    Study 5Rat Model (MCF-7)530% reduction after 21 days

    Case Study 1: Lung Cancer Treatment

    In a preclinical study involving lung cancer models, this compound demonstrated significant tumor growth inhibition when administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a potential role for this compound in combination treatment regimens.

    Case Study 2: Anemia Management

    This compound's ability to stabilize HIFs has implications for treating anemia. In animal models with induced anemia, administration of this compound led to increased erythropoietin production and subsequent elevation in red blood cell counts, indicating its potential therapeutic use in managing anemia related to chronic diseases.

    Research Findings

    Recent research highlights the following key findings regarding the biological activity of this compound:

    • Tumor Microenvironment Modulation : this compound alters the tumor microenvironment by enhancing angiogenesis and metabolic adaptation, which can contribute to tumor aggressiveness.
    • Potential Side Effects : While beneficial in certain contexts, prolonged use may lead to adverse effects such as excessive angiogenesis or metabolic dysregulation.
    • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in various cancer types, with preliminary results indicating promising outcomes.

    Q & A

    Q. What are the minimal reporting requirements for this compound studies in journals?

    • Methodological Answer :
    • MIAME (for microarray data) or MIAPE (for proteomics) .
    • Negative data inclusion : Report non-significant results to avoid publication bias .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.